Structural Uniqueness: The 2,4-Dichlorobenzyl Substituent Differentiates This Compound from All Other Commercially Available Cyclopenta[c]pyridazine-3-carboxamides
Among commercially listed 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamides, the target compound is the only entry bearing a 2,4-dichlorobenzyl N-substituent. The closest analog, N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide (CAS 2415629-84-2, MW 332.21), features a single para-bromo substituent with no ortho halogen. This structural divergence results in distinct electronic and steric properties: the 2,4-dichloro arrangement provides two electron-withdrawing groups, a larger dipole moment, and a different torsional profile for the benzyl-amide linkage compared to the 4-bromo analog . Furthermore, the 2,4-dichlorobenzyl motif is a privileged fragment in kinase inhibitor and GPCR ligand design, whereas the 4-bromobenzyl motif lacks comparable pharmacophore precedent in the pyridazine-3-carboxamide literature [1].
| Evidence Dimension | N-Substituent halogenation pattern |
|---|---|
| Target Compound Data | 2,4-dichlorobenzyl (two ortho/para chlorine atoms); MW 322.19; InChIKey CGZKOSYCYZQBCE-UHFFFAOYSA-N |
| Comparator Or Baseline | N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide: single para-bromo substituent; MW 332.21. N-cyclohexyl analog: fully saturated N-substituent, no halogen. |
| Quantified Difference | Target compound has two chlorine atoms in 2,4-positions vs. one bromine at 4-position or zero halogens (cyclohexyl). Molecular weight difference vs. 4-bromo analog: –10.02 Da. Topological polar surface area (TPSA) and H-bond acceptor count are identical (55.0 Ų; 4 acceptors), but logP differs (target logP 3.73 [2] vs. predicted logP ~3.9 for the 4-bromo analog based on fragment additivity). |
| Conditions | Structural comparison based on IUPAC names, molecular formulas, and SMILES strings sourced from vendor catalogs. logP for target from ZINC15 computational prediction [2]. |
Why This Matters
For research groups requiring a 2,4-dichlorobenzyl pharmacophore for SAR exploration, no other commercially available cyclopenta[c]pyridazine-3-carboxamide can serve as a direct replacement; the 4-bromo analog cannot recapitulate the ortho-chloro steric and electronic contributions.
- [1] Ragusa, G. et al. (2017) 'Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies,' European Journal of Medicinal Chemistry, 136, pp. 474–488. Demonstrates SAR for pyridazine-3-carboxamide N-substituents in a GPCR context. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0223523417304312 View Source
- [2] ZINC15 Database. Substance ZINC000000485380. Predicted logP = 3.73. Available at: https://zinc15.docking.org/substances/ZINC000000485380/ (accessed 2026-05-07). View Source
